Superior IDO1-Targeted Anticancer Activity vs. Other Indazole Scaffolds
Derivatives of 1H-indazol-6-amine demonstrate potent and selective anti-proliferative activity in human colorectal cancer (HCT116) cells, a key feature linked to its role as an IDO1 inhibitor scaffold [1]. This contrasts with other indazole regioisomers and nitroindazoles, which exhibit different primary mechanisms (e.g., NOS inhibition for 7-nitroindazole, SIRT1 inhibition for 5-aminoindazole) [2].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.3 ± 4.4 µM (for N-(4-fluorobenzyl)-1H-indazol-6-amine derivative) |
| Comparator Or Baseline | 1H-indazol-7-amine (NOS inhibition) and 1H-indazol-5-amine (SIRT1 inhibition) as mechanistic comparators |
| Quantified Difference | Distinct mechanism of action (IDO1 inhibition) vs. comparators (NOS and SIRT1 inhibition); direct antiproliferative IC50 comparison unavailable due to different targets. |
| Conditions | HCT116 human colorectal cancer cell line |
Why This Matters
This specific IDO1-targeted activity is essential for oncology programs focused on tryptophan metabolism and immune evasion, making 1H-indazol-6-amine the correct choice over other indazole amines for this pathway.
- [1] Bentham Science. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. View Source
- [2] PubMed. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. View Source
